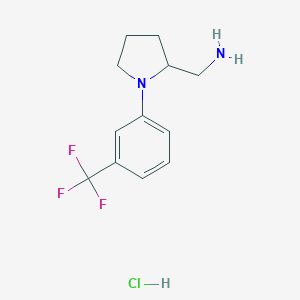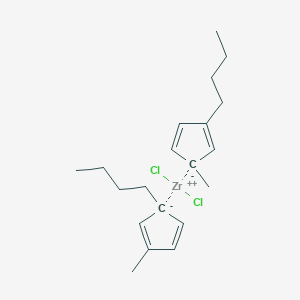
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride” is a compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.6 g/mol. It is a type of metallocene, a class of compounds that have played an important role in organic chemistry . Metallocenes are popular and indispensable catalysts in a plethora of organic transformations .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of cyclopentadienyl Grignard with an alkyl halide . This produces an alkyl cyclopentadiene, which can then be converted to a bis (n-alkyl cyclopentadienyl) Group IV metal dihalide .Aplicaciones Científicas De Investigación
Synthesis of 1,2-Disubstituted Cyclopentadienes
Cyclopentadiene and its substituted congeners play an important role in organic chemistry. They are a very important class of ligands for transition metal compounds. The metallocenes, which are complexes of cyclopentadienyl ligands, show high chemical inertness and stability. This makes them popular and indispensable catalysts in a plethora of organic transformations .
Catalysts in Organic Transformations
The metallocenes, derived from cyclopentadienes, are popular catalysts in a variety of organic transformations. They are used in the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .
Application in Catalytic Processes
1,2-Disubstituted metallocenes have been applied in catalytic processes. The robust nature of the metal complexes expressed by oxidation stability, ligand non-transferability, and chemical inertness stimulated their application in the field of catalysis .
Zirconium Halide Complexes
Zirconium complexes are distinguished as effective catalysts for the transformations of unsaturated hydrocarbons and organometallic compounds . Zirconium tetrachloride itself is widely used in catalysis .
Ethylene Polymerization
Zirconium complexes demonstrate high levels of catalytic activity in the reactions of ethylene polymerization .
Hydrogenation of Olefins
Zirconium complexes are also used in the hydrogenation of olefins .
Enantioselective Alkylation of Aromatic Compounds
Zirconium complexes have been used in the enantioselective alkylation of aromatic compounds .
Creation of Nonlinear Optical and Piezoelectric Materials
Research on the structure and properties of zirconium complexes has expanded the possibilities of their application, for example, the creation of nonlinear optical and piezoelectric materials based on ionic hexafluorozirconates with bis (bipyridyl)copper cations .
Safety And Hazards
The safety data sheet for a related compound, Bis(cyclopentadienyl)zirconium dichloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the reaction of 2-Butyl-1,3-cyclopentadiene with zirconium tetrachloride followed by reduction with sodium borohydride to obtain the desired product.", "Starting Materials": ["2-Butyl-1,3-cyclopentadiene", "zirconium tetrachloride", "sodium borohydride"], "Reaction": ["Step 1: Dissolve 2-Butyl-1,3-cyclopentadiene in anhydrous tetrahydrofuran (THF).", "Step 2: Add zirconium tetrachloride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Slowly add sodium borohydride to the reaction mixture while stirring and maintain the temperature at 0-5°C.", "Step 4: Stir the reaction mixture for an additional 2-3 hours at room temperature.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Purify the product by column chromatography to obtain 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride as a yellow oil."] } | |
Número CAS |
151840-68-5 |
Nombre del producto |
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Fórmula molecular |
C20H30Cl2Zr |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LJKJSEVMTCFGSH-UHFFFAOYSA-L |
SMILES isomérico |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES canónico |
CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
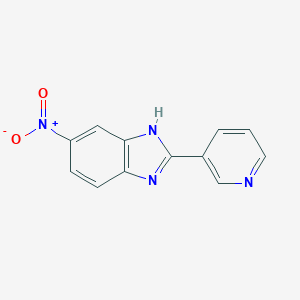
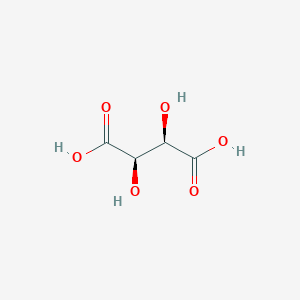
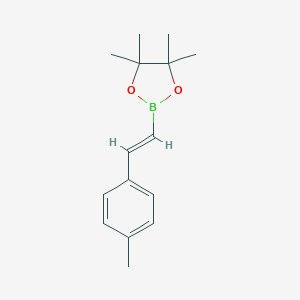
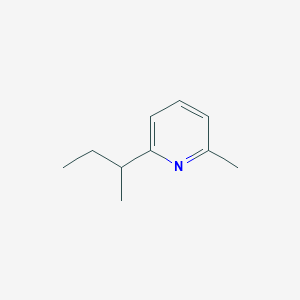
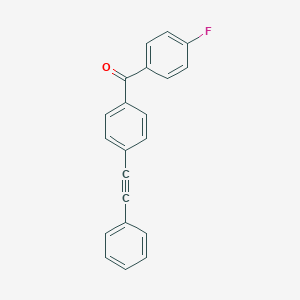
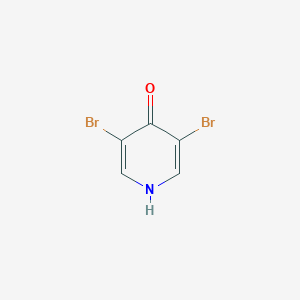
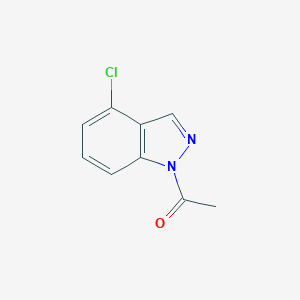
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
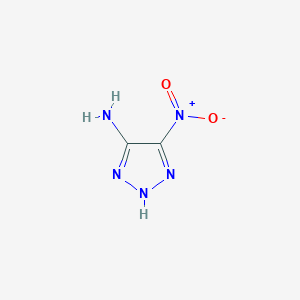

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
